Hexamethylenediamine phosphate Hexamethylenediamine phosphate
Brand Name: Vulcanchem
CAS No.: 17558-97-3
VCID: VC21048155
InChI: InChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4)
SMILES: C(CCCN)CCN.OP(=O)(O)O
Molecular Formula: C6H19N2O4P
Molecular Weight: 214.2 g/mol

Hexamethylenediamine phosphate

CAS No.: 17558-97-3

Cat. No.: VC21048155

Molecular Formula: C6H19N2O4P

Molecular Weight: 214.2 g/mol

* For research use only. Not for human or veterinary use.

Hexamethylenediamine phosphate - 17558-97-3

Specification

CAS No. 17558-97-3
Molecular Formula C6H19N2O4P
Molecular Weight 214.2 g/mol
IUPAC Name hexane-1,6-diamine;phosphoric acid
Standard InChI InChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4)
Standard InChI Key COVSKPKHYJXXHY-UHFFFAOYSA-N
SMILES C(CCCN)CCN.OP(=O)(O)O
Canonical SMILES C(CCCN)CCN.OP(=O)(O)O

Introduction

Physical and Chemical Properties

Basic Physical Properties

Hexamethylenediamine phosphate exhibits distinct physical properties that make it valuable for various applications. The compound is typically found as a crystalline solid at room temperature. Its physical and chemical characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₁₉N₂O₄P
Molecular Weight214.20 g/mol
CAS Number17558-97-3
IUPAC Namehexane-1,6-diamine;phosphoric acid
Boiling Point474.1°C at 760 mmHg
Flash Point240.5°C
Physical StateSolid at room temperature
Standard InChIInChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4)
Standard InChIKeyCOVSKPKHYJXXHY-UHFFFAOYSA-N
SMILESC(CCCN)CCN.OP(=O)(O)O

Chemical Reactivity

Hexamethylenediamine phosphate demonstrates chemical reactivity characteristic of amine salts. The phosphate group provides stability to the compound while maintaining the reactivity of the amine functionalities. This dual nature allows the compound to participate in various chemical reactions, particularly those involving acid-base interactions and nucleophilic substitutions. The phosphate group can also participate in hydrogen bonding, influencing the compound's solubility in polar solvents.

Synthesis Methods

Traditional Synthesis Routes

The traditional synthesis of hexamethylenediamine phosphate involves a direct acid-base reaction between hexamethylenediamine and phosphoric acid under controlled conditions. This straightforward process results in the formation of the phosphate salt through proton transfer from phosphoric acid to the amine groups of hexamethylenediamine. The reaction is typically carried out in aqueous or alcoholic solutions to facilitate the interaction between the reactants.

The general reaction can be represented as:

H₂N(CH₂)₆NH₂ + H₃PO₄ → [H₃N(CH₂)₆NH₃]⁺[PO₄]³⁻

Production of Precursor Compounds

The production of hexamethylenediamine, a key precursor for hexamethylenediamine phosphate, involves several industrial methods. The most common is the hydrogenation of adiponitrile:

NC(CH₂)₄CN + 4H₂ → H₂N(CH₂)₆NH₂

This hydrogenation is typically conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron . The process yields good results, though side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) are also formed due to the reactivity of partially hydrogenated intermediates .

An alternative process employs Raney nickel as the catalyst and uses hexamethylenediamine itself as the solvent for adiponitrile . This method operates without ammonia and at lower pressure and temperature, offering advantages in terms of process efficiency and safety .

Green Synthesis Approaches

Recent research has focused on developing more sustainable routes for producing hexamethylenediamine and its derivatives, including its phosphate salt. One promising approach involves the reductive amination of 1,6-hexanediol using a phosphorus-modified Ni/Al₂O₃ catalyst . This green route has shown significant improvements in selectivity toward 1,6-hexamethylenediamine compared to traditional methods .

The phosphorus modification of the nickel catalyst leads to the formation of AlPOₓ species, which induces flatter Ni nanoparticles and decreases the number of strong acid sites . These changes result in a switch from hexamethyleneimine as the dominant product to 1,6-hexamethylenediamine, enhancing the efficiency of the process .

Applications of Hexamethylenediamine Phosphate

Material Science Applications

Hexamethylenediamine phosphate finds significant applications in materials science, particularly in the development of flame-retardant materials. The phosphate group contributes to the flame-retardant properties, making the compound valuable for enhancing the fire resistance of various polymeric materials. Additionally, the compound can serve as a cross-linking agent in polymer chemistry, contributing to the mechanical strength and thermal stability of the resulting materials.

Pharmaceutical and Biochemical Applications

In the pharmaceutical industry, hexamethylenediamine phosphate has potential applications as an intermediate in the synthesis of various bioactive compounds. The diamine structure, stabilized by the phosphate group, provides a versatile building block for creating molecules with specific biological activities. The compound's ability to form hydrogen bonds and engage in acid-base interactions makes it valuable for drug delivery systems and controlled-release formulations.

Industrial Uses

The industrial applications of hexamethylenediamine phosphate extend to various sectors, including textile manufacturing, where it can serve as a processing aid or finishing agent. The compound's thermal stability, indicated by its high boiling point (474.1°C at 760 mmHg) and flash point (240.5°C), makes it suitable for processes requiring elevated temperatures . Additionally, its phosphate component can contribute to the flame-retardant properties of textiles and other materials.

Recent Research Developments

Catalyst Development for Precursor Synthesis

Recent research has focused on improving the catalytic processes for producing hexamethylenediamine, which directly impacts the production of its phosphate salt. A notable advancement is the development of phosphorus-modified Ni/Al₂O₃ catalysts for the reductive amination of 1,6-hexanediol . This catalyst system has demonstrated significantly improved selectivity toward 1,6-hexamethylenediamine compared to conventional Ni/Al₂O₃ catalysts .

The phosphorus modification affects the catalyst structure in several ways:

  • It interacts with Al₂O₃ to form AlPOₓ species

  • It induces flatter Ni nanoparticles

  • It decreases the number of strong acid sites

These structural changes create a Ni-AlPOₓ-Al₂O₃ interface that facilitates the switch from hexamethyleneimine to 1,6-hexamethylenediamine as the dominant product . This advancement represents a significant step toward more efficient and selective production methods.

Sustainability Considerations

The environmental impact of hexamethylenediamine production, including its phosphate derivatives, has received increasing attention. Research has compared fossil-based and bio-based routes for hexamethylenediamine production, evaluating factors such as raw material consumption, energy requirements, and emissions .

Traditional production methods rely on petroleum-derived feedstocks like butadiene, while bio-based approaches utilize renewable resources such as high-fructose corn syrup (HFCS) . The comparison of these routes provides valuable insights into the sustainability aspects of hexamethylenediamine phosphate production and offers guidance for developing more environmentally friendly processes.

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